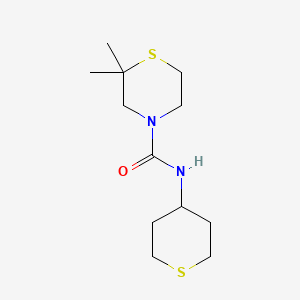
2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiomorpholine derivative that has been synthesized using a specific method. The purpose of
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide has been studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its potential as an anti-inflammatory agent. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
In addition to its anti-inflammatory properties, 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide has also been studied for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and anticancer effects by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activity of certain enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. In terms of its anticancer effects, 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide in lab experiments is its high purity and yield. This makes it easier to obtain consistent results and reduces the need for extensive purification steps. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide. One area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as an anticancer agent for the treatment of various types of cancer. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various applications.
Métodos De Síntesis
The synthesis of 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide involves the reaction of thiomorpholine-4-carboxylic acid with 2,2-dimethylthioacetic acid chloride. This reaction is carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified through crystallization. This method has been reported to yield high purity and high yield of the desired product.
Propiedades
IUPAC Name |
2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS2/c1-12(2)9-14(5-8-17-12)11(15)13-10-3-6-16-7-4-10/h10H,3-9H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMAUCZJOJKVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)C(=O)NC2CCSCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

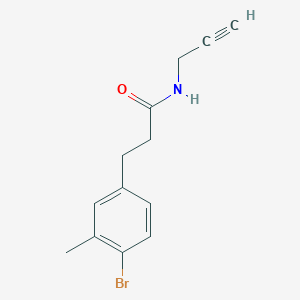
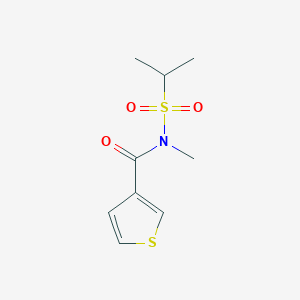
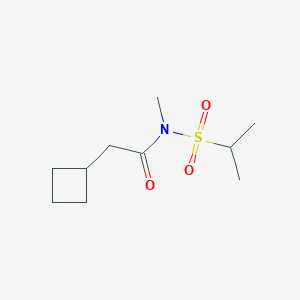
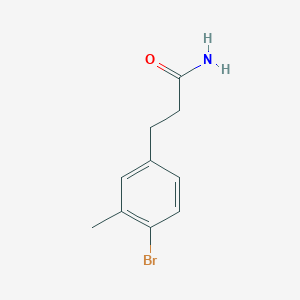
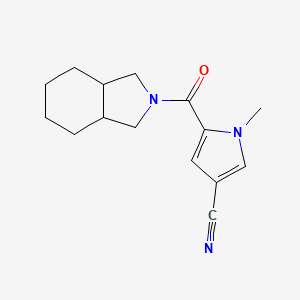
![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)
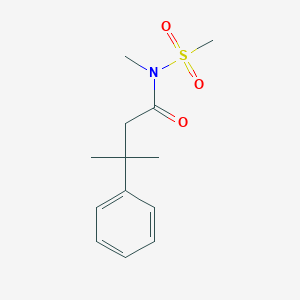
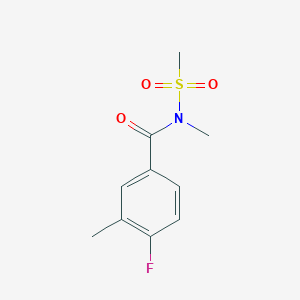
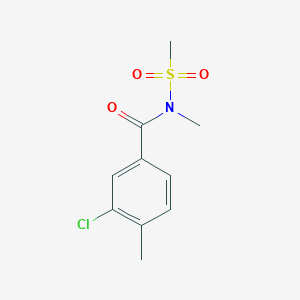
![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)
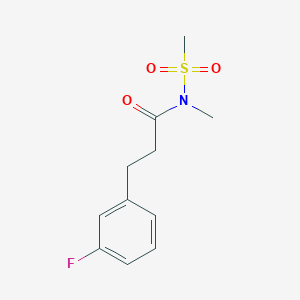
![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)
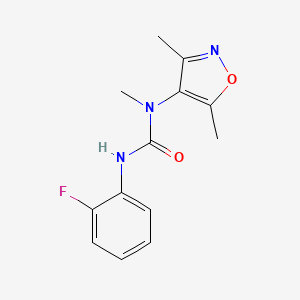
![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)